molecular formula C22H23N5O4S B4577644 N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4577644
M. Wt: 453.5 g/mol
InChI Key: YNJFLMKQDNDCHC-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, indole, and benzenesulfonamide moieties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling with a benzenesulfonamide derivative. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-2-25-12-11-18(24-25)16-26(13-10-17-15-23-22-9-4-3-8-21(17)22)32(30,31)20-7-5-6-19(14-20)27(28)29/h3-9,11-12,14-15,23H,2,10,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJFLMKQDNDCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-3-NITRO-1-BENZENESULFONAMIDE

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